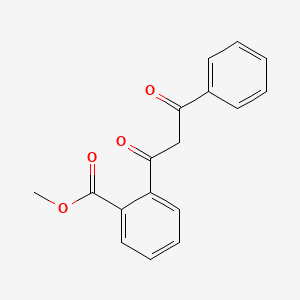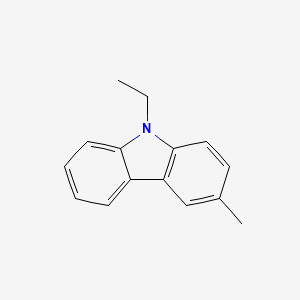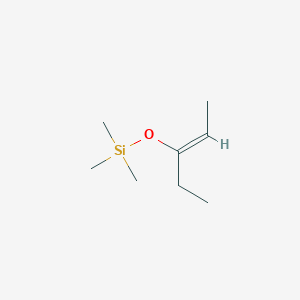
Z-3-(trimethylsilyl)oxy-2-pentene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-3-(trimethylsilyl)oxy-2-pentene: is an organic compound characterized by the presence of a trimethylsilyl group attached to an oxygen atom, which is further bonded to a pentene structure. This compound is notable for its applications in organic synthesis, particularly due to the unique properties imparted by the trimethylsilyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Z-3-(trimethylsilyl)oxy-2-pentene typically involves the silylation of ketones using ethyl trimethylsilylacetate. The process begins with the preparation of ethyl trimethylsilylacetate, which is then used to silylate the ketone, resulting in the formation of this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: Z-3-(trimethylsilyl)oxy-2-pentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the compound into different alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include meta-chloroperoxybenzoic acid for epoxidation and osmium tetroxide for hydroxylation.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Substitution: Trimethylsilyl chloride and bis(trimethylsilyl)acetamide are often used for silylation reactions.
Major Products: The major products formed from these reactions include epoxides, diols, alcohols, and alkanes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Z-3-(trimethylsilyl)oxy-2-pentene has a wide range of applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the study of biochemical pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which Z-3-(trimethylsilyl)oxy-2-pentene exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group acts as a protecting group, stabilizing reactive intermediates and facilitating selective reactions. The molecular pathways involved include the formation of stable intermediates that can undergo further transformations under controlled conditions .
Comparaison Avec Des Composés Similaires
- 3-(trimethylsilyl)oxy-1-butene
- 3-(trimethylsilyl)oxy-1-hexene
- 3-(trimethylsilyl)oxy-2-butene
Comparison: Z-3-(trimethylsilyl)oxy-2-pentene is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to similar compounds. The presence of the trimethylsilyl group enhances its volatility and makes it more amenable to analysis by techniques such as gas chromatography and mass spectrometry . Additionally, its specific configuration allows for selective reactions that are not possible with other similar compounds.
Propriétés
Formule moléculaire |
C8H18OSi |
|---|---|
Poids moléculaire |
158.31 g/mol |
Nom IUPAC |
trimethyl-[(Z)-pent-2-en-3-yl]oxysilane |
InChI |
InChI=1S/C8H18OSi/c1-6-8(7-2)9-10(3,4)5/h6H,7H2,1-5H3/b8-6- |
Clé InChI |
BMJHTFWPTJVYJV-VURMDHGXSA-N |
SMILES isomérique |
CC/C(=C/C)/O[Si](C)(C)C |
SMILES canonique |
CCC(=CC)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


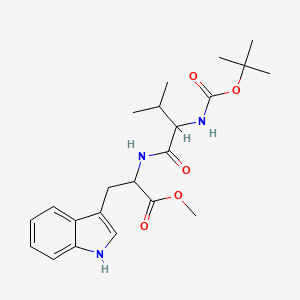
![6-Hydrazinyltetrazolo[1,5-b]pyridazine](/img/structure/B14653659.png)





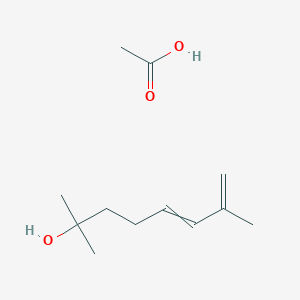

![Dimethyl [3-(naphthalen-2-yl)-2-oxopropyl]phosphonate](/img/structure/B14653715.png)

